molecular formula C9H7ClFNO2 B1649962 (e)-3-(6-Amino-3-chloro-2-fluorophenyl)acrylic acid CAS No. 1094106-62-3

(e)-3-(6-Amino-3-chloro-2-fluorophenyl)acrylic acid

Cat. No. B1649962
CAS RN: 1094106-62-3
M. Wt: 215.61
InChI Key: AJNIAKFLMVRCQO-DAFODLJHSA-N
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Description

(E)-3-(6-Amino-3-chloro-2-fluorophenyl)acrylic acid, also known as E3C2FPA, is a versatile organic compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a fluorescent marker in cell imaging.

Scientific Research Applications

(e)-3-(6-Amino-3-chloro-2-fluorophenyl)acrylic acid has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as pyrrolidines, piperidines, and amides. It has also been used as a catalyst in biochemical reactions, such as the hydrolysis of esters and amides. Additionally, (e)-3-(6-Amino-3-chloro-2-fluorophenyl)acrylic acid has been used as a fluorescent marker in cell imaging, allowing researchers to visualize the location and movement of cells and other biological molecules.

Mechanism of Action

The mechanism of action of (e)-3-(6-Amino-3-chloro-2-fluorophenyl)acrylic acid is not well understood. However, it is believed that the compound acts as a catalyst in biochemical reactions by activating and stabilizing the reaction intermediates. Additionally, it is believed to act as a fluorescent marker by absorbing light at certain wavelengths and emitting light at different wavelengths.
Biochemical and Physiological Effects
The biochemical and physiological effects of (e)-3-(6-Amino-3-chloro-2-fluorophenyl)acrylic acid are not well understood. However, some studies have suggested that the compound may have antiviral properties and may be able to inhibit the growth of certain types of cancer cells. Additionally, it has been suggested that (e)-3-(6-Amino-3-chloro-2-fluorophenyl)acrylic acid may be able to modulate the expression of certain genes.

Advantages and Limitations for Lab Experiments

(e)-3-(6-Amino-3-chloro-2-fluorophenyl)acrylic acid has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time without significant degradation. Additionally, it is relatively inexpensive and can be purchased from many chemical suppliers. However, it is important to note that (e)-3-(6-Amino-3-chloro-2-fluorophenyl)acrylic acid is a highly reactive compound and must be handled with care.

Future Directions

There are several potential future directions for research involving (e)-3-(6-Amino-3-chloro-2-fluorophenyl)acrylic acid. These include further exploration of its biochemical and physiological effects, as well as its potential applications in drug development and cell imaging. Additionally, research into the mechanism of action of (e)-3-(6-Amino-3-chloro-2-fluorophenyl)acrylic acid may provide insight into the design of new catalysts and fluorescent markers. Finally, further research into the synthesis of (e)-3-(6-Amino-3-chloro-2-fluorophenyl)acrylic acid may lead to the development of more efficient and cost-effective methods for its production.

properties

IUPAC Name

(E)-3-(6-amino-3-chloro-2-fluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFNO2/c10-6-2-3-7(12)5(9(6)11)1-4-8(13)14/h1-4H,12H2,(H,13,14)/b4-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNIAKFLMVRCQO-DAFODLJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)C=CC(=O)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1N)/C=C/C(=O)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301197386
Record name (2E)-3-(6-Amino-3-chloro-2-fluorophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301197386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(e)-3-(6-Amino-3-chloro-2-fluorophenyl)acrylic acid

CAS RN

1094106-62-3
Record name (2E)-3-(6-Amino-3-chloro-2-fluorophenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094106-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(6-Amino-3-chloro-2-fluorophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301197386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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